molecular formula C19H16N4O B2918350 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206992-06-4

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2918350
CAS No.: 1206992-06-4
M. Wt: 316.364
InChI Key: KHVBWPRJORHCJL-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Researchers have synthesized pyrazole-acetamide derivatives to study their coordination with metal ions and their potential antioxidant activities. One study synthesized derivatives and characterized them through infrared spectrophotometry, nuclear magnetic resonance, and mass spectrometry. The coordination complexes exhibited significant in vitro antioxidant activities when tested with DPPH, ABTS, and FRAP assays, suggesting these compounds' potential as antioxidants (Chkirate et al., 2019).

Crystal Structure and Characterization

Another aspect of research involves the synthesis and crystal structure analysis of phenyl-N-(pyrazin-2-yl)acetamide derivatives. These studies aim at understanding the molecular structure and hydrogen bonding patterns, which are critical for the development of materials with specific properties. For example, the crystal structure, synthesis, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide provided insights into its molecular arrangement and potential applications in material science (Nayak et al., 2014).

Anti-inflammatory and Analgesic Activities

Some studies have focused on the synthesis of indole acetamide derivatives for evaluating their anti-inflammatory and analgesic activities. By employing molecular docking analysis, researchers have explored how these compounds interact with biological targets like cyclooxygenase enzymes, indicating their potential therapeutic applications (Al-Ostoot et al., 2020).

Antimicrobial Activities

The synthesis of novel thiazole derivatives incorporating the pyrazole moiety has been explored for their antimicrobial activities. These compounds have been tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial properties. Among the synthesized compounds, some showed high antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Saravanan et al., 2010).

Properties

IUPAC Name

2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBWPRJORHCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.